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Fmoc-Ala-Val-OH, or N-(9-fluorenylmethoxycarbonyl)-L-alanine-L-valine, is a dipeptide derivative widely utilized in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionalities, facilitating the selective reactions necessary for peptide bond formation. This compound is characterized by its molecular formula and a molecular weight of 302.33 g/mol.
The Fmoc group is typically removed under basic conditions, allowing for the subsequent coupling of amino acids to form longer peptide chains. The deprotection of Fmoc-Ala-Val-OH can be achieved using a variety of bases, such as piperidine or triethylamine, which cleave the Fmoc group, exposing the amine functionality for further reactions. The compound can also participate in various coupling reactions with other amino acids to generate more complex peptides.
The synthesis of Fmoc-Ala-Val-OH typically involves the following steps:
A specific method reported involves dissolving Fmoc-beta-alanine in tetrahydrofuran and reacting it with L-valine under controlled pH conditions, followed by purification steps including extraction and crystallization to yield high-purity Fmoc-Ala-Val-OH .
Fmoc-Ala-Val-OH is primarily used in:
Several compounds share structural similarities with Fmoc-Ala-Val-OH, including:
| Compound | Structure | Unique Features |
|---|---|---|
| Fmoc-Ala-OH | Single alanine | Simpler structure; less steric hindrance |
| Fmoc-Val-OH | Single valine | More hydrophobic; larger side chain |
| Fmoc-Gly-Val-OH | Glycine with valine | Increased flexibility due to glycine |
| Fmoc-beta-Alanine-Val-OH | Beta-alanine with valine | Different conformational properties |
The uniqueness of Fmoc-Ala-Val-OH lies in its combination of two essential amino acids that contribute to diverse biological activities and structural properties within peptides. This dipeptide can be strategically utilized in designing peptides with specific functionalities for various applications in biochemistry and pharmacology.
The 9-fluorenylmethoxycarbonyl (Fmoc) group has revolutionized peptide synthesis by enabling mild deprotection conditions while maintaining compatibility with acid-labile side-chain protecting groups. In the synthesis of Fmoc-Ala-Val-OH, the Fmoc moiety safeguards the α-amino group of alanine during coupling reactions. Its removal requires a base, typically 20–50% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination without disturbing acid-sensitive protections like tert-butoxycarbonyl (Boc) or benzyl groups. This orthogonal protection strategy allows sequential assembly of complex peptides, as demonstrated in the synthesis of Fmoc-β-Ala-Val-OH, where the Fmoc group remains stable during acidic handling of side-chain functionalities.
The Fmoc strategy’s superiority lies in its UV activity, which facilitates real-time monitoring of deprotection efficiency during automated synthesis. For β-amino acids such as β-alanine, the Fmoc group’s steric bulk minimizes racemization, a critical advantage when constructing non-natural peptide backbones. Recent advancements have also explored greener solvents like cyclopentyl methyl ether (CPME) as alternatives to DMF, though dichloromethane remains prevalent for its low nucleophilicity and high solubility of Fmoc-amino acids.
In SPPS, Fmoc-Ala-Val-OH is assembled on a resin-bound valine residue. The Fmoc group is removed with piperidine, exposing the amine for activation and coupling with Fmoc-alanine. This method benefits from high yields (>95% per step) due to excess reagent usage and simplified purification via filtration. For instance, Fmoc-Val-Ala-OH synthesized via SPPS achieves purities >98% after cleavage from Wang resin using trifluoroacetic acid (TFA).
Solution-phase methods, such as the synthesis of Fmoc-β-Ala-Val-OH, employ carbodiimide-based coupling agents like N,N′-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive. A representative protocol involves reacting Fmoc-β-alanine with valine in dichloromethane at 0°C under inert atmosphere, achieving 94% yield. This approach avoids resin costs but requires chromatographic purification, making it less scalable than SPPS for long peptides.
Comparative Analysis
Orthogonal deprotection ensures selective removal of protecting groups during multi-step syntheses. The Fmoc group’s base-labile nature pairs with acid-labile groups (e.g., Boc) or hydrazine-sensitive protections (e.g., ivDde) for branched peptides. For example, in synthesizing Fmoc-Ala-Val-OH with lysine side chains, the ivDde group on lysine remains intact during Fmoc deprotection with piperidine but is cleaved later with 2% hydrazine in DMF, enabling site-specific modifications.
The N-methyltrityl (Mtt) group offers another orthogonal option, removable with 1% TFA in dichloromethane without affecting Fmoc. This strategy is critical for introducing post-translational modifications or fluorescent tags after peptide assembly.
Incorporating β-alanine into Fmoc-Ala-Val-OH introduces conformational flexibility but poses synthetic challenges due to β-amino acid reactivity. Key optimizations include:
Table 1: Optimized Conditions for Fmoc-β-Ala-Val-OH Synthesis
The mechanistic function of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl in solid-phase peptide synthesis involves a carefully orchestrated sequence of chemical transformations that enable precise peptide chain construction [8] [9]. The process begins with resin anchoring, where the carboxyl-terminal valine residue forms a covalent bond with the solid support through ester or amide linkages [10] [11]. This anchoring step utilizes functionalized resins such as 2-chlorotrityl chloride or Rink amide resins that provide stable attachment points while maintaining compatibility with subsequent synthetic steps [12].
The chain elongation mechanism proceeds through repetitive deprotection and coupling cycles that define the core of solid-phase peptide synthesis methodology [13] [14]. During deprotection, the 9-fluorenylmethoxycarbonyl group is removed through base-catalyzed elimination using secondary amines such as piperidine [15] [16]. The deprotection mechanism involves abstraction of the acidic fluorenyl proton, leading to beta-elimination and formation of dibenzofulvene as a byproduct [15] [16]. This reaction typically achieves completion within 3-5 minutes under optimized conditions, with quantitative removal of the protecting group being essential for subsequent coupling efficiency [17] [18].
Following deprotection, the exposed amino group participates in coupling reactions with activated amino acid derivatives [19] [20]. The coupling mechanism involves formation of an active ester intermediate through reaction with coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or 1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate [21] [22]. These coupling reactions typically proceed with yields exceeding 99% when properly optimized, ensuring minimal accumulation of deletion sequences [23] [22].
| Synthesis Parameter | Optimized Conditions | Typical Yield (%) |
|---|---|---|
| Deprotection time | 3-5 minutes | >99.5 |
| Coupling time | 15-60 minutes | >99.0 |
| Temperature | 25-90°C | Variable |
| Solvent system | Dimethylformamide | N/A |
The incorporation of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl as a dipeptide unit offers specific mechanistic advantages over individual amino acid additions [6] [7]. The dipeptide approach disrupts secondary structure formation that commonly impedes coupling efficiency in aggregation-prone sequences [6] [7]. This disruption occurs through conformational constraints imposed by the dipeptide backbone, which prevents formation of stable beta-sheet structures that otherwise limit reagent accessibility [24] [6].
The performance of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl demonstrates significant variations between automated and manual synthesis platforms, with each approach offering distinct advantages for different synthetic objectives [25] [26]. Automated peptide synthesizers provide superior reproducibility and precision in reagent delivery, timing control, and temperature management [27] [28]. These systems typically achieve coupling efficiencies of 99.5-99.8% per cycle, with minimal variation between runs [26] [22].
Automated platforms utilize sophisticated fluid handling systems that ensure consistent reagent concentrations and contact times [26] [29]. The automated delivery of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl solutions occurs through calibrated pumps and valves that maintain precise stoichiometric ratios [27] [29]. Temperature control in automated systems ranges from ambient conditions to 90°C, with rapid heating capabilities that reduce cycle times to 2.5-13 minutes per amino acid addition [30] [31].
| Platform Type | Cycle Time (min) | Coupling Efficiency (%) | Temperature Range (°C) |
|---|---|---|---|
| Automated | 2.5-13 | 99.5-99.8 | 25-90 |
| Manual | 80-150 | 95-99 | 25-60 |
| Microwave-assisted | 5-8 | 99.0-99.5 | 60-90 |
Manual synthesis platforms offer greater flexibility in reaction optimization and real-time adjustment of synthetic parameters [32] [29]. Manual approaches enable researchers to modify coupling times, reagent concentrations, and reaction conditions based on visual inspection and immediate feedback [32] [28]. This adaptability proves particularly valuable when incorporating 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl into challenging sequences that require non-standard conditions [32].
The comparative analysis reveals that automated systems excel in high-throughput applications and routine peptide production, achieving superior consistency and reduced labor requirements [28] [29]. Manual synthesis demonstrates advantages in method development, optimization studies, and synthesis of particularly difficult sequences where real-time adjustments enhance success rates [32] [33]. Recent studies indicate that manual approaches can achieve comparable or superior crude purities to automated methods when optimized properly, with average crude purities of 70% versus 50% for automated systems in specific applications [32].
Flow-based synthesis represents an emerging automated approach that offers unique advantages for 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl incorporation [34] [30]. Flow systems provide enhanced mixing efficiency, precise temperature control, and reduced reagent consumption while maintaining high coupling fidelities [34] [30]. These systems achieve synthesis times of 40 seconds to 2.5 minutes per amino acid with coupling efficiencies comparable to traditional batch methods [30] [22].
The synthesis of peptides exceeding 50 residues presents significant challenges that are partially addressed through strategic incorporation of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl and similar dipeptide building blocks [24] [35]. Long-chain peptide synthesis suffers from cumulative yield losses, with each incomplete coupling or side reaction contributing to reduced final product purity [24] [36]. The mathematical relationship governing this phenomenon demonstrates that even minor inefficiencies become magnified over extended sequences [23].
Theoretical yield calculations illustrate the critical importance of coupling efficiency in long peptide synthesis [23] [36]. For a 70-residue peptide synthesized with 97% efficiency per step, the overall yield drops to approximately 1.4% [23]. Increasing efficiency to 99% yields 24% overall recovery, while 99.5% efficiency produces 50% yield [23]. These calculations underscore the necessity for approaches like dipeptide incorporation that maintain high coupling fidelities throughout extended syntheses.
| Peptide Length (Residues) | 97% Efficiency | 99% Efficiency | 99.5% Efficiency |
|---|---|---|---|
| 20 | 54% | 82% | 90% |
| 50 | 18% | 61% | 78% |
| 70 | 8% | 49% | 70% |
| 100 | 3% | 37% | 61% |
The incorporation of 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl addresses aggregation-related difficulties that intensify with increasing peptide length [24] [6]. Solid-state nuclear magnetic resonance studies reveal that peptides longer than 30-50 residues undergo extensive misfolding into highly ordered beta-strand structures during synthesis [24]. These secondary structures span entire sequences and create accessibility barriers that prevent efficient coupling and deprotection reactions [24].
Research demonstrates that aggregation onset typically occurs between the 8th and 15th positions from the carboxyl-terminus, although aggregation can manifest at any position along the peptide chain [22]. The severity of aggregation effects correlates with peptide hydrophobicity and sequence complexity, with hydrophobic residues promoting stronger intermolecular associations [15] [37]. Strategic placement of dipeptide units like 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl at regular intervals throughout long sequences significantly reduces aggregation propensity and improves synthetic outcomes [6] [7].
Experimental validation of dipeptide incorporation strategies shows yield improvements of up to 10-fold in highly aggregated sequences [6] [7]. These improvements result from disruption of secondary structure formation and enhanced chain solvation that maintains reagent accessibility throughout the synthesis [6] [7]. The effectiveness of this approach has enabled routine synthesis of single-domain proteins ranging from 90-164 amino acids with synthesis times of 3.5-6.5 hours [30].
Advanced synthesis techniques incorporate multiple strategies to maximize fidelity in long-chain assembly [38] [35]. These approaches include use of high-swelling resins, chaotropic salt additives, elevated temperatures, and microwave irradiation combined with strategic dipeptide placement [38] [35]. The integration of these methods with 9-fluorenylmethoxycarbonyl-alanine-valine-hydroxyl incorporation represents current best practices for challenging long peptide syntheses [35] [30].
The supramolecular self-assembly of Fmoc-Ala-Val-OH into β-sheet architectures is governed by a complex interplay of molecular interactions that determine the final nanostructure morphology and stability. Understanding these molecular determinants is crucial for controlling the self-assembly process and designing materials with specific properties [1] [2].
The primary driving forces for β-sheet formation in Fmoc-Ala-Val-OH include π-π stacking interactions between aromatic fluorenyl groups, hydrogen bonding between peptide backbones, and hydrophobic interactions between amino acid side chains. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a critical structural element that provides both hydrophobic character and aromatic stacking capabilities [3] [4]. The π-π stacking interactions between Fmoc groups occur with typical distances of less than 4 Å, creating ordered columnar arrangements that stabilize the overall supramolecular structure [2] [5].
The dipeptide sequence Ala-Val contributes specific structural characteristics that influence β-sheet formation. Alanine, with its small methyl side chain, provides conformational flexibility while maintaining favorable β-sheet propensity [1] [6]. The β-sheet propensity follows the established order: Val > Ala > Gly, with valine's branched isopropyl group providing additional hydrophobic stabilization [7] [8]. The combination of these amino acids creates an optimal balance between structural rigidity and conformational adaptability necessary for ordered supramolecular assembly.
Intermolecular hydrogen bonding between peptide backbones represents another crucial determinant of β-sheet architecture. The carbonyl oxygen and amide nitrogen groups of the peptide backbone form regular hydrogen bonding patterns that stabilize the extended β-strand conformation [9] [10]. In Fmoc-Ala-Val-OH assemblies, these hydrogen bonds adopt either parallel or antiparallel orientations depending on the assembly conditions, with antiparallel arrangements being more commonly observed in aqueous systems [11] [5].
The molecular packing within β-sheet assemblies is further influenced by electrostatic interactions and van der Waals forces. The terminal carboxyl group of Fmoc-Ala-Val-OH can participate in ionic interactions and hydrogen bonding with neighboring molecules, contributing to the overall stability of the supramolecular structure [12] [13]. These interactions are particularly important in determining the critical aggregation concentration and the morphological transitions observed under different conditions.
Spectroscopic studies have revealed that the formation of β-sheet structures in Fmoc-Ala-Val-OH assemblies can be monitored through characteristic spectroscopic signatures. Circular dichroism spectroscopy shows a negative band around 218 nm and a positive band around 195 nm, indicative of β-sheet secondary structure [3] [14]. Fourier-transform infrared spectroscopy reveals characteristic amide I bands around 1630-1640 cm⁻¹ and 1690-1700 cm⁻¹, corresponding to β-sheet conformations [15] [16].
The pH-responsive behavior of Fmoc-Ala-Val-OH represents a critical aspect of its self-assembly dynamics, particularly relevant for biological applications where physiological pH conditions must be maintained. The gelation behavior is fundamentally controlled by the ionization state of the terminal carboxyl group, which undergoes protonation-deprotonation transitions that dramatically alter the molecular self-assembly propensity [12] [13].
The apparent pKa of Fmoc-Ala-Val-OH in assembled structures is significantly shifted from the expected value of free amino acids in solution. While the bulk pKa of similar Fmoc-protected dipeptides is typically around 3.5-4.0, the apparent pKa in self-assembled structures can be elevated to 5.5-6.5 [12] [13]. This upshift is attributed to the incorporation of carboxyl groups into hydrophobic environments within the assembled structures, where desolvation effects and reduced dielectric constant stabilize the protonated form [12].
The gelation process typically occurs through a two-step mechanism involving initial nucleation followed by fibril growth and network formation. At high pH values (>7.0), Fmoc-Ala-Val-OH molecules exist predominantly in their deprotonated, charged form, leading to strong electrostatic repulsion that prevents ordered assembly and results in the formation of spherical micelles or unordered aggregates [12] [17]. As the pH decreases toward the transition region (pH 6.0-7.0), progressive protonation of carboxyl groups reduces electrostatic repulsion and enables the formation of extended β-sheet structures through enhanced hydrogen bonding and hydrophobic interactions [12] [13].
The kinetics of pH-induced gelation can be controlled through the rate of pH change, which directly influences the final gel properties. Slow pH transitions, achieved through controlled hydrolysis of glucono-δ-lactone or enzymatic processes, typically result in more homogeneous and mechanically robust gels compared to rapid pH changes [2] [13]. The optimal gelation pH range for Fmoc-Ala-Val-OH is typically between 6.0 and 7.0, making it suitable for physiological applications where near-neutral pH conditions are required [18] [12].
The mechanical properties of pH-responsive gels are highly dependent on the final pH and the assembly pathway. At pH values slightly below the transition point, the gels exhibit viscoelastic behavior with storage moduli (G') typically ranging from 100 Pa to 10 kPa, depending on concentration and ionic strength [17] [19]. The gel strength generally increases with decreasing pH due to enhanced intermolecular interactions and reduced electrostatic repulsion between assembled structures.
Temperature effects on pH-responsive gelation reveal that the transition pH is temperature-dependent, with higher temperatures typically requiring lower pH values for gelation. This temperature dependence is attributed to the entropy-enthalpy balance in the self-assembly process, where increased thermal energy must be overcome by stronger intermolecular interactions [12] [17].
Solvent engineering represents a powerful approach for controlling the morphology and properties of Fmoc-Ala-Val-OH nanofibers, enabling the systematic tuning of fiber dimensions, network density, and mechanical properties. The choice of solvent system directly influences the balance between hydrophobic and hydrophilic interactions, affecting both the kinetics of assembly and the final nanostructure characteristics [20] [21].
The most commonly employed solvent systems for Fmoc-Ala-Val-OH nanofiber formation include dimethylformamide (DMF)/water, dimethyl sulfoxide (DMSO)/water, and hexafluoroisopropanol (HFIP)/water mixtures. Each solvent system produces distinct nanofiber morphologies due to differences in solvent polarity, hydrogen bonding capacity, and interaction with the Fmoc protecting group [20] [22]. DMF/water systems typically produce nanofibers with diameters ranging from 10-20 nm and lengths of 50-200 μm, while DMSO/water systems yield thicker fibers (15-25 nm diameter) with enhanced mechanical properties [20].
The organic solvent content in mixed solvent systems critically determines the assembly pathway and final morphology. Low organic solvent content (<10% v/v) promotes rapid precipitation and formation of amorphous aggregates, while intermediate concentrations (20-40% v/v) facilitate controlled assembly into well-defined nanofibers [20] [22]. Higher organic solvent concentrations (>60% v/v) can lead to the formation of different morphologies, including spherical micelles or sheet-like structures, depending on the specific solvent properties.
The kinetics of nanofiber formation are strongly influenced by the solvent exchange rate and mixing conditions. Rapid solvent exchange through injection of concentrated organic solutions into aqueous media typically results in short, irregular fibers with high polydispersity [21] [22]. Controlled solvent exchange through dialysis or gradual dilution produces longer, more uniform nanofibers with improved mechanical properties and greater structural order [20] [21].
Solvent engineering also enables the control of nanofiber surface properties and functional group accessibility. In hydrophobic solvent systems, the Fmoc groups tend to be more exposed to the solvent, potentially altering the π-π stacking interactions and affecting the fiber stability [22] [23]. Conversely, in aqueous systems, the hydrophobic Fmoc groups are buried within the fiber core, leading to different surface properties and biocompatibility characteristics.
The mechanical properties of nanofiber networks can be systematically tuned through solvent selection and processing conditions. DMSO/water systems typically produce the strongest gels with storage moduli ranging from 2-8 kPa, while HFIP/water systems yield softer gels with moduli of 0.5-2 kPa [20]. The gel strength correlates with fiber diameter, network density, and the degree of inter-fiber interactions, all of which can be controlled through appropriate solvent engineering approaches.
Temperature control during solvent processing provides an additional parameter for morphological control. Elevated temperatures during assembly can increase the rate of fiber formation but may also lead to less ordered structures due to increased thermal motion [21] [23]. Conversely, low-temperature assembly often results in more ordered, crystalline-like structures with enhanced mechanical properties but longer assembly times.
The choice of co-solvents and additives can further modulate nanofiber properties through specific interactions with the assembling molecules. The addition of salts can screen electrostatic interactions and promote assembly, while the presence of competing hydrogen bond donors or acceptors can disrupt the assembly process [20] [22]. These effects must be carefully considered when designing solvent systems for specific applications.